REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1.Cl[CH2:10][C:11]([OH:13])=[O:12].[OH-].[Na+].Cl>>[O:2]=[C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]1[CH2:10][C:11]([OH:13])=[O:12] |f:0.1,3.4|
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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Cl.OC1=NC=CC=N1
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Name
|
|
Quantity
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0.713 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
4.5 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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3.8 mL
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the title compound was collected by crystallization and filtration as a pale yellow solid
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Name
|
|
Type
|
|
Smiles
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O=C1N(C=CC=N1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |